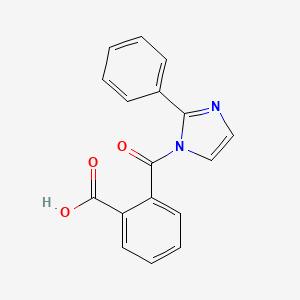

2-(2-Phenylimidazole-1-carbonyl)benzoic acid

Description

Fundamental Classification and Nomenclature

2-(2-Phenylimidazole-1-carbonyl)benzoic acid is a heterocyclic organic compound belonging to the imidazole derivative family. Its systematic IUPAC name is This compound , reflecting its structural components: a benzoic acid moiety linked via a carbonyl group to a 2-phenylimidazole ring. The molecular formula is C₁₇H₁₂N₂O₃ , with a molar mass of 292.29 g/mol . Key identifiers include:

- CAS Registry Number : 302602-94-4

- SMILES Notation : C1=CC=C(C=C1)C2=NC=CN2C(=O)C3=CC=CC=C3C(=O)O

- InChI Key : CGERIIAODKVBAL-UHFFFAOYSA-N

The compound’s structure features a planar imidazole ring substituted with a phenyl group at the 2-position, conjugated to a benzoic acid group through a ketone linker. This arrangement confers unique electronic and steric properties, making it a subject of interest in coordination chemistry and materials science.

Historical Context in Imidazole Chemistry

Imidazole chemistry traces its origins to 1858, when Heinrich Debus first synthesized the parent compound using glyoxal, formaldehyde, and ammonia. This reaction, though low-yielding, laid the groundwork for later developments in heterocyclic synthesis. The Radziszewski reaction (1882), a multicomponent process involving 1,2-dicarbonyl compounds, aldehydes, and ammonia, became pivotal for generating substituted imidazoles.

This compound emerged from advancements in functionalizing imidazole cores. Early 20th-century work by Japp and Radziszewski on fused imidazole systems provided the conceptual framework for synthesizing carbonyl-linked derivatives. Modern modifications, such as solvent-assisted ligand exchange (SALE), have enabled precise tuning of its physicochemical properties for applications in metal-organic frameworks (MOFs) and catalysis.

Relationship to Phenylimidazole Derivatives

Phenylimidazole derivatives are characterized by a phenyl-substituted imidazole core, which enhances thermal stability and π-π stacking capabilities. The target compound’s structure places it within this class, with the benzoic acid group introducing additional hydrogen-bonding and coordination sites. Key comparative features include:

- Electronic Effects : The electron-withdrawing carbonyl group between the imidazole and benzoic acid moieties modulates electron density, influencing reactivity in catalytic systems.

- Steric Considerations : The phenyl group at the imidazole 2-position creates steric hindrance, affecting ligand-metal interactions in MOFs.

Notable analogs include 2-(2-methylimidazole-1-carbonyl)benzoic acid (CAS 374092-92-9), where a methyl group replaces the phenyl substituent, altering hydrophobicity and adsorption kinetics.

Scientific Significance and Research Relevance

This compound has garnered attention in multiple domains:

- Materials Science : As a ligand in MOFs, it facilitates the construction of porous architectures for gas storage and pollutant adsorption. For example, ZIF-8-PhIm, derived from this compound, exhibits a multistage pore structure with a phosphate adsorption capacity of 162.93 mg/g.

- Medicinal Chemistry : Hybrid phenylimidazole-benzothiazole derivatives show promise as FabK inhibitors, targeting bacterial enoyl-ACP reductases.

- Environmental Applications : Functionalized variants effectively remove pollutants like p-nitrophenol (828.29 mg/g capacity) via π-π interactions and hydrogen bonding.

Ongoing research explores its role in asymmetric catalysis and as a building block for photoactive materials.

Properties

IUPAC Name |

2-(2-phenylimidazole-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-16(13-8-4-5-9-14(13)17(21)22)19-11-10-18-15(19)12-6-2-1-3-7-12/h1-11H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGERIIAODKVBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2C(=O)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356741 | |

| Record name | 2-(2-phenylimidazole-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302602-94-4 | |

| Record name | 2-(2-phenylimidazole-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Strategy

The synthesis typically proceeds through the following key steps:

Formation of the imidazole ring : Starting from o-phenylenediamine or related precursors, the imidazole core is constructed via condensation reactions, often involving carbon disulfide or aldehydes under basic or acidic conditions.

Introduction of the phenyl substituent : The 2-position of the imidazole ring is substituted with a phenyl group, commonly achieved by using phenyl-substituted starting materials or via electrophilic aromatic substitution.

Carbonyl linkage to benzoic acid : The imidazole nitrogen (N-1) is acylated with a benzoic acid derivative or its activated form (e.g., acid chloride or anhydride) to form the carbonyl bridge.

Purification and characterization : The final compound is purified by recrystallization or column chromatography and characterized by IR, NMR, and mass spectrometry to confirm structure and purity.

Detailed Stepwise Preparation

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of o-phenylenediamine with carbon disulfide | Ethanol, basic medium (e.g., NaOH), reflux | Forms benzimidazole-thiol intermediates, key for imidazole ring formation |

| 2 | Substitution with hydrazine hydrate or aldehydes | Hydrazine hydrate, aldehydes, mild heating | Introduces hydrazinyl or carbonyl groups for further functionalization |

| 3 | Friedel-Crafts acylation to introduce carbonyl group | Aluminum chloride (AlCl₃), dichloromethane, low temperature | Acylates imidazole nitrogen with benzoic acid derivatives |

| 4 | Coupling with phenyl-substituted imidazole derivatives | Coupling agents or direct condensation | Ensures phenyl substitution at 2-position of imidazole |

| 5 | Purification | Column chromatography, recrystallization | Ensures high purity for analytical characterization |

This synthetic approach is supported by literature describing similar benzoic acid-imidazole derivatives, where mild reaction conditions and versatile functional group tolerance are emphasized.

Catalytic and Reaction Condition Optimization

Recent research on related benzimidazole derivatives highlights the importance of catalyst choice, oxidants, solvents, and additives in optimizing yields and selectivity. For example, rhodium-based catalysts such as [RhCp*Cl₂]₂ combined with silver acetate (AgOAc) as an oxidant in dichloroethane (DCE) solvent at 80 °C have been shown to provide high yields (up to 81%) in annulation reactions involving benzimidazole substrates. Although this study focuses on benzimidazole-fused quinolines, the catalytic principles and reaction conditions are relevant for carbonylation and acylation steps in the preparation of this compound.

| Parameter | Tested Variants | Optimal Condition | Yield (%) |

|---|---|---|---|

| Catalyst | Co(OAc)₂, Pd(OAc)₂, RuCl₂, IrCpCl₂, RhCpCl₂ | [RhCp*Cl₂]₂ (2.5 mol%) | 56-81% |

| Oxidant | AgOAc, CuO, Ag₂O, Ag₂CO₃ | AgOAc (4 equiv) | 74-81% |

| Solvent | DCE, CH₃CN, toluene, DMF, benzene | DCE | 81% |

| Additive | AcOH, PivOH, NaOAc, Et₃N | AcOH (2 equiv) | 70-81% |

| Temperature | 80-100 °C | 80 °C | 81% |

This table summarizes the optimization of reaction conditions for benzimidazole-related carbonylation reactions, which can be adapted for the target compound synthesis.

Alternative Preparation Approaches

Esterification and Benzylation Routes

Patent literature describes the preparation of 1-substituted imidazole compounds via benzyl ester intermediates. Heating benzyl alcohol with carboxylic anhydrides or esters in the presence of imidazole derivatives can yield benzylated imidazole carboxylic acids efficiently. Neutralization with alkali completes the reaction. This method may be adapted to prepare protected intermediates of this compound, facilitating purification and subsequent deprotection.

Cyclization and Annulation Techniques

Advanced synthetic methods involve metal-catalyzed C–H activation and annulation reactions to construct fused heterocyclic systems. While these are more complex, they offer regioselective and efficient routes to imidazole-containing benzoic acid derivatives with diverse substitution patterns.

Analytical Characterization of the Prepared Compound

Infrared Spectroscopy (IR) : Characteristic carbonyl (C=O) stretching near 1700 cm⁻¹ and imidazole N-H stretching around 3400 cm⁻¹ confirm functional groups.

Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR provide detailed structural information, including chemical shifts for aromatic protons, imidazole ring protons, and carbonyl carbons.

Mass Spectrometry (ESI-MS) : Molecular ion peaks confirm molecular weight (expected ~292.29 for monomeric analog; dimeric or bis-functionalized forms have higher MW).

Elemental Analysis : Confirms purity with deviations within ±0.4%.

Summary Table of Key Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step condensation and acylation | Imidazole ring formation, phenyl substitution, carbonyl linkage | Carbon disulfide, hydrazine hydrate, AlCl₃ | Well-established, versatile | Multi-step, moderate yields |

| Metal-catalyzed C–H activation and annulation | Rhodium catalyst, silver oxidant, DCE solvent | [RhCp*Cl₂]₂, AgOAc, AcOH | High yield, regioselective | Requires expensive catalysts |

| Benzyl ester intermediate route | Benzyl alcohol esterification, neutralization | Benzyl alcohol, carboxylic anhydride, alkali | Efficient intermediate formation | Additional deprotection steps |

Chemical Reactions Analysis

2-(2-Phenylimidazole-1-carbonyl)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Phenylimidazole-1-carbonyl)benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions .

Mechanism of Action

The mechanism of action of 2-(2-Phenylimidazole-1-carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring in the compound can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are often complex and depend on the specific context of the research.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include derivatives with variations in the substituents on the imidazole or benzoyl groups. Below is a comparative analysis based on molecular properties, binding interactions, and synthetic relevance:

Table 1: Comparative Data for 2-(2-Phenylimidazole-1-carbonyl)benzoic Acid and Analogs

Key Findings from Research

Binding Affinity and Substituent Effects :

- Derivatives with electron-donating groups (e.g., methyl or methoxy) on the benzoyl moiety exhibit lower ΔGbinding values (indicating stronger binding) to T1R3 receptors compared to unsubstituted 2-benzoylbenzoic acid . This suggests that steric and electronic properties of substituents critically influence receptor interactions.

- The phenylimidazole group in the target compound introduces bulkiness and hydrophobicity, which may enhance binding specificity in certain receptors but reduce solubility compared to methyl or methoxy analogs .

Positional Isomerism and Bioactivity: Positional isomerism in benzoic acid derivatives (e.g., sulfonated analogs) significantly alters metabolic pathways and fragmentation patterns, as seen in studies on hydroxyl-(sulfooxy)benzoic acid isomers .

Synthetic Precursors and Applications :

- 2-Carbamimidoylbenzoic acid, a precursor for pyrimidinyl benzoic acids, highlights the synthetic utility of functionalized benzoic acid derivatives . The target compound’s imidazole-carbonyl group may offer analogous versatility in forming heterocyclic frameworks.

Natural vs. Synthetic Derivatives :

- Natural benzoic acid derivatives isolated from fungi, such as 2-(2,6-dihydroxybenzoyl)-3-hydroxy-5-(hydroxymethyl)-methyl ester, often exhibit complex substitution patterns distinct from synthetic analogs like the target compound . These differences may translate to divergent biological activities or metabolic stability.

Physicochemical Properties

- Molecular Weight and Hydrophobicity : The target compound’s higher molecular weight (292.21 vs. 202.21 for the methylimidazole analog) and phenyl group contribute to increased hydrophobicity, likely reducing aqueous solubility but improving lipid membrane permeability .

Biological Activity

2-(2-Phenylimidazole-1-carbonyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a phenylimidazole moiety linked to a benzoic acid group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various biomolecular targets. Research indicates that it can modulate several signaling pathways, particularly those related to inflammation and cancer.

Target Interactions

- Janus Kinase (JAK) Inhibition : The compound acts as a selective inhibitor of JAK1, disrupting the JAK-STAT signaling pathway, which is pivotal in mediating immune responses and cellular proliferation.

- Cytotoxic Effects : Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Overview

The following table summarizes the biological activities observed for this compound:

Cytotoxicity in Cancer Models

A study conducted on various cancer cell lines demonstrated that this compound significantly reduces cell viability. The compound was tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showing a dose-dependent decrease in cell survival rates.

Antioxidant Properties

In vitro assays indicated that the compound exhibits strong antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cellular models. This activity suggests potential applications in preventing oxidative damage in various diseases .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by moderate solubility and absorption. It undergoes metabolic transformations primarily via cytochrome P450 enzymes, influencing its efficacy and safety profile. Studies indicate that the compound has a narrow therapeutic window, necessitating careful dosage optimization to minimize toxicity while maximizing therapeutic effects .

Q & A

Q. What are the established synthetic routes for 2-(2-Phenylimidazole-1-carbonyl)benzoic acid, and what experimental conditions are critical for optimizing yield?

Answer: The synthesis of this compound typically involves multi-step reactions, including condensation between imidazole derivatives and benzoic acid precursors. A common approach is to react 2-phenylimidazole with a carbonylating agent (e.g., phosgene or triphosgene) to form the imidazole-1-carbonyl intermediate, followed by coupling with 2-carboxybenzoyl chloride. Key considerations include:

- Temperature control (0–5°C during imidazole activation to prevent side reactions).

- Solvent selection (anhydrous dichloromethane or THF to avoid hydrolysis).

- Catalysts (e.g., DMAP for efficient acylation).

Yield optimization requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- FT-IR and NMR : FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (–COOH, ~2500–3300 cm⁻¹) groups. NMR (¹H and ¹³C) resolves aromatic protons (δ 7.0–8.5 ppm) and imidazole ring signals (e.g., δ 7.2–7.5 ppm for H-4 and H-5) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For example, the imidazole-benzoyl dihedral angle (~30–40°) impacts molecular packing .

Q. How can researchers address solubility challenges in bioactivity assays for this compound?

Answer:

- Solvent systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS (pH 7.4) or cell culture media.

- Derivatization : Convert the carboxylic acid group to a methyl ester to improve lipophilicity.

- Surfactants : Add Tween-80 or cyclodextrins for colloidal stability .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Answer:

- Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP199A4) using NADH/O₂-supported assays. Monitor metabolite formation via HPLC or LC-MS .

- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational methods like Natural Bond Orbital (NBO) analysis predict reactivity in this compound?

Answer:

- NBO analysis : Identifies hyperconjugative interactions (e.g., π→π* in the imidazole ring) and charge distribution. For example, the carbonyl group exhibits partial positive charge (δ⁺), making it electrophilic.

- Mulliken charges : Quantify atomic charges (e.g., O in –COOH: −0.45 e) to predict protonation sites.

- Software : Gaussian or ORCA with B3LYP/6-311++G(d,p) basis set .

Q. What metabolic pathways are implicated in the CYP450-mediated oxidation of this compound?

Answer: CYP enzymes (e.g., CYP199A4) oxidize the imidazole ring, forming hydroxylated or formylated metabolites. Key steps:

Substrate binding : Imidazole coordinates with heme iron.

Hydrogen abstraction : Radical intermediates form at the C-2 position.

Oxygen rebound : Hydroxylation or epoxidation occurs.

Validate metabolites via LC-MS/MS (e.g., m/z +16 for hydroxylation) .

Q. How can advanced spectroscopic techniques resolve ambiguities in structural elucidation?

Answer:

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

Answer:

- Validate computational models : Cross-check DFT-optimized geometries with X-ray crystallography data (e.g., bond length deviations <0.05 Å).

- Reassess experimental conditions : Ensure solvent polarity and pH match simulation parameters.

- Error analysis : Calculate root-mean-square deviations (RMSD) for molecular dynamics trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.